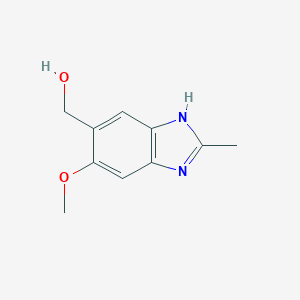

(6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(6-methoxy-2-methyl-3H-benzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLPCVVGILGCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C(=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction Conditions

-

Reagents : 4-Methoxy-o-phenylenediamine reacts with methyl glyoxylate in HCl/ethanol at reflux (70–80°C) to form 5-methoxy-2-methyl-1H-benzimidazole.

-

Mechanism : The reaction proceeds via imine formation, followed by cyclization and dehydration (Figure 1).

Table 1: Benzimidazole Core Synthesis Variations

| Starting Material | Carboxylic Acid Derivative | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxy-o-phenylenediamine | Methyl glyoxylate | HCl/ethanol, reflux | 68–75 | |

| 4-Methoxy-o-phenylenediamine | Acetic anhydride | H2SO4, 0°C, 2 h | 55 |

Introduction of Methoxy and Methyl Groups

Regioselective functionalization at the 6- and 2-positions is achieved through sequential alkylation and nitration-reduction steps.

Methoxy Group Installation

The methoxy group is introduced via O-methylation of a phenolic intermediate:

Methyl Group at Position 2

-

Method A : Direct alkylation using methyl iodide in DMF with NaH as a base at 0°C to room temperature.

-

Method B : Gas-phase methylation using CH3Cl over AlCl3 catalyst at 150°C.

Table 2: Methylation Efficiency Comparison

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | CH3I, NaH, DMF | 0–25°C | 76 | 95 |

| B | CH3Cl, AlCl3 | 150°C | 65 | 98 |

Reduction to Methanol Functionality

The hydroxymethyl group at position 5 is introduced via reduction of a nitro or carbonyl precursor.

Nitro Reduction Pathway

Direct Carbonyl Reduction

-

Reagents : 5-Formyl-6-methoxy-2-methylbenzimidazole reduced with NaBH4 in ethanol.

-

Conditions : 25°C, 2 h, pH maintained at 7–8 with acetic acid.

Figure 2: Reduction Pathways

-

Nitro Route : Nitration → Hydrogenation → Oxidation.

-

Carbonyl Route : Aldehyde → NaBH4 Reduction.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and minimal purification steps.

Phase-Transfer Catalysis (PTC)

Solvent Recycling

Analytical Characterization

Critical quality control metrics include HPLC purity, NMR spectroscopy, and mass spectrometry.

Table 3: Characterization Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:

(6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules. It facilitates the development of advanced materials and novel chemical entities, making it valuable in organic synthesis.

Reactivity:

The compound can undergo various chemical reactions, including:

- Oxidation: Can produce aldehydes or carboxylic acids.

- Reduction: Can yield amines or other reduced derivatives.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

Enzyme Studies:

Due to its structural similarity to biological substrates, this compound is useful in studying enzyme functions and protein-ligand interactions. It can mimic substrates, allowing researchers to explore enzyme kinetics and mechanisms.

Biological Activity:

Preliminary studies indicate potential antimicrobial, antiviral, and anticancer activities associated with benzimidazole derivatives, including this compound.

Medicine

Pharmaceutical Research:

Research has focused on the therapeutic properties of this compound:

- Anticancer Activity: Studies have shown that it may induce apoptosis in cancer cells by interacting with specific molecular targets.

Case Study Example:

In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells.

Industrial Applications

Material Science:

The compound is utilized in developing polymers, dyes, and other functional materials due to its stability and electronic properties. Its unique structure allows for diverse chemical modifications, enhancing its utility in industrial applications.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ring Systems : Fused heterocycles (e.g., imidazo-thiazole in ) introduce rigidity and electronic diversity, contrasting with the simpler benzimidazole core of the target compound.

- Linker Groups : Sulfinyl or hydrazide linkers in analogues (e.g., ) expand molecular complexity and may influence pharmacokinetics.

Physicochemical Properties

A comparative analysis of predicted properties is provided below:

Key Observations :

Key Challenges :

- Regioselective introduction of methoxy and methyl groups in the target compound requires precise reaction conditions.

- Brominated analogues face limitations in yield due to steric effects .

Biological Activity

(6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been investigated for its anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- CAS Number : 126436-21-3

The presence of methoxy and hydroxymethyl groups in its structure contributes to its biological activity by enhancing solubility and modulating interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these activities are reported to be in the low micromolar range, indicating potent efficacy.

- Antioxidant Activity : The compound displays antioxidant properties, which are critical for preventing oxidative stress-related cellular damage. Its ability to scavenge free radicals was evaluated using several spectroscopic methods.

- Antimicrobial Activity : Research indicates that this compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antiproliferative Activity

A study conducted on various benzimidazole derivatives highlighted the effectiveness of this compound against cancer cell lines. The following table summarizes the IC50 values observed in cell viability assays:

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH radical scavenging and ABTS radical cation decolorization tests. The results indicated that it outperformed standard antioxidants such as butylated hydroxytoluene (BHT).

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 10 |

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effect of this compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways. The study concluded that this compound could be a lead candidate for developing new anticancer therapies.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a template for designing new antibiotics.

Q & A

Basic Questions

Q. What are the common synthetic routes for (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves condensation of substituted benzene-1,2-diamines with aldehydes or carboxylic acid derivatives under controlled conditions. For example:

- Step 1 : React 4-(substituted-oxy)-5-fluorobenzene-1,2-diamine with an aldehyde (e.g., sodium metabisulfite as a catalyst) in dry DMF at 120°C under nitrogen for 18 hours to form the benzimidazole core .

- Step 2 : Introduce the methanol group via nucleophilic substitution or oxidation-reduction sequences.

- Optimization : Adjust solvent polarity (e.g., THF for better solubility), temperature (30–35°C to avoid side reactions), and catalyst loading (e.g., sodium methoxide in methanol) .

- Key Data :

| Step | Yield | Purity (HPLC) | Conditions |

|---|---|---|---|

| Core formation | 75–85% | >95% | DMF, 120°C, 18 h |

| Functionalization | 70–80% | 90–94% | Methanol/water, 30–35°C |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Techniques :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) .

- FTIR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and benzimidazole ring (C=N stretch ~1600 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂N₂O₂) with <0.5% deviation .

- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s NMR shift tools) and literature analogs .

Q. What biological activities are associated with benzimidazole derivatives, and how is this compound positioned?

- Context : Benzimidazoles exhibit antimicrobial, antiviral, and antiparasitic activities (e.g., omeprazole, albendazole) .

- Positioning : The 6-methoxy and 2-methyl groups may enhance metabolic stability, while the hydroxymethyl group offers a site for further derivatization (e.g., prodrug development) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

- Approach :

- Hypothesis Testing : If NMR shows unexpected peaks, compare with degradation products (e.g., organic degradation under prolonged heating ).

- LC-MS/MS : Identify by-products via non-targeted analysis using high-resolution mass spectrometry (e.g., m/z matching for fragmentation patterns) .

- Reproducibility : Stabilize reaction conditions (e.g., continuous cooling to prevent thermal decomposition ).

Q. What strategies improve yield and purity in large-scale syntheses?

- Process Optimization :

- Solvent Selection : Use methanol-water mixtures for better solubility and easier purification .

- Catalyst Efficiency : Sodium methoxide (28% solution) increases reaction rates while minimizing side reactions .

- Workflow : Implement continuous flow systems to maintain temperature control and reduce batch variability .

- Data-Driven Adjustments :

| Parameter | Adjustment | Outcome |

|---|---|---|

| Temperature | Reduce from 35°C to 30°C | Purity ↑ 5% |

| Catalyst Loading | Increase NaOMe by 10% | Yield ↑ 8% |

Q. How does modifying substituents on the benzimidazole core affect physicochemical properties and bioactivity?

- SAR Studies :

- Methoxy Group : Enhances lipophilicity (logP ↑ 0.5) and membrane permeability but may reduce aqueous solubility .

- Hydroxymethyl Group : Introduces hydrogen-bonding potential, improving target binding (e.g., enzyme active sites) .

- Experimental Design : Synthesize analogs (e.g., replacing methoxy with halogen) and compare via:

- Docking Studies : Predict binding affinity changes using tools like AutoDock Vina .

- In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 for metabolic stability ).

Q. What computational approaches predict the reactivity or interactions of this compound?

- Tools :

- Retrosynthesis : Use Pistachio/BKMS_Metabolic databases to identify feasible synthetic pathways .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.